2-Aminobenzene-1,4-disulfonic acid

Catalog No.
S661802
CAS No.
98-44-2
M.F
C6H7NO6S2
M. Wt
253.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzene-1,4-disulfonic acid

CAS Number

98-44-2

Product Name

2-Aminobenzene-1,4-disulfonic acid

IUPAC Name

2-aminobenzene-1,4-disulfonic acid

Molecular Formula

C6H7NO6S2

Molecular Weight

253.3 g/mol

InChI

InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13)

InChI Key

LDCCBULMAFILCT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O

Organic Synthesis

  • Synthesis of azo dyes: Sulfanilic acid serves as a crucial starting material for the synthesis of a wide range of azo dyes, which are brightly colored organic compounds widely used in textiles, paints, and plastics. The presence of the amine and sulfonate groups in its structure allows for the formation of azo linkages, leading to the creation of diverse colored dyes with specific properties [PubChem, Compound Summary for 2-Aminobenzene-1,4-disulfonic acid, ].
  • Preparation of pharmaceuticals and other bioactive molecules: Sulfanilic acid can be employed as a building block in the synthesis of various pharmaceuticals and other bioactive molecules. Its reactive amine group enables the attachment of different functional groups, leading to the development of novel molecules with potential therapeutic or other biological activities [ScienceDirect, "Pharmaceutical Significance of Sulfanilamide Derivatives: A Review", ].

Analytical Chemistry

  • Diazotization coupling reactions: Sulfanilic acid plays a role in diazotization coupling reactions, a technique used in analytical chemistry for the detection and identification of various organic compounds. The diazonium ion formed from sulfanilic acid reacts with specific functional groups in target molecules, producing colored products that aid in their identification [American Chemical Society, "Diazotization", ].
  • Development of pH indicators: Due to its acidic nature and the presence of the amine group, sulfanilic acid can be utilized in the development of pH indicators. These indicators change color depending on the surrounding pH, making them valuable tools for monitoring and measuring the acidity of solutions.

Material Science

  • Synthesis of conducting polymers: Sulfanilic acid can be incorporated into the synthesis of conducting polymers, a class of materials with unique electrical properties. These polymers have potential applications in organic electronics, sensors, and energy storage devices [National Institute of Standards and Technology, "Conductive Polymers", ].

2-Aminobenzene-1,4-disulfonic acid, also known as 4-Amino-2-benzenesulfonic acid, is an aromatic sulfonic acid with the molecular formula C6H7NO6S2C_6H_7NO_6S_2 and a molecular weight of 253.24 g/mol. This compound features an amino group and two sulfonic acid groups attached to a benzene ring, specifically at the 1 and 4 positions relative to the amino group. It is classified as a sulfonic acid derivative due to the presence of sulfonate functional groups, which contribute to its solubility in water and other polar solvents.

2-Aminobenzene-1,4-disulfonic acid is typically encountered as a solid and is often used in various chemical applications due to its reactivity and functional groups. The compound is recognized for its role in dye synthesis, particularly in the production of azo dyes, which are widely used in textiles and other industries .

The chemical reactivity of 2-Aminobenzene-1,4-disulfonic acid can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents onto the benzene ring.
  • Azo Coupling Reactions: This compound can undergo azo coupling with diazonium salts to form azo dyes. The amino group serves as a nucleophile that attacks the electrophilic diazonium ion.
  • Acid-Base Reactions: The sulfonic acid groups can donate protons, making this compound acidic and allowing it to engage in acid-base reactions with bases.

Research into the biological activity of 2-Aminobenzene-1,4-disulfonic acid indicates potential antibacterial properties. Some studies suggest that compounds with similar structures exhibit antimicrobial activity against various bacteria and fungi. The presence of the amino and sulfonic acid groups may enhance interactions with biological membranes or enzymes, potentially leading to inhibition of microbial growth .

Several methods can be employed to synthesize 2-Aminobenzene-1,4-disulfonic acid:

  • Sulfonation of Aniline: Aniline can be treated with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups at the para position.
  • Nitration followed by Reduction: Nitration of benzene followed by reduction can yield an amino group at the desired position, which can then be sulfonated.
  • Direct Amination: Aromatic sulfonic acids can be aminated directly under specific conditions using ammonia or amine derivatives.

These methods allow for the controlled introduction of functional groups necessary for producing 2-Aminobenzene-1,4-disulfonic acid .

2-Aminobenzene-1,4-disulfonic acid has several applications across various fields:

  • Dye Manufacturing: It is primarily used in synthesizing azo dyes due to its ability to undergo azo coupling reactions.
  • Analytical Chemistry: This compound serves as a reagent in various analytical techniques, including spectrophotometry.
  • Pharmaceuticals: It may be utilized in drug formulation or as an intermediate in pharmaceutical synthesis.

Studies on the interaction of 2-Aminobenzene-1,4-disulfonic acid with biological systems have shown that it can interact with proteins and nucleic acids. These interactions may influence its biological activity, particularly its antimicrobial properties. Additionally, research into its binding affinity with various enzymes could provide insights into its potential therapeutic uses .

Several compounds share structural similarities with 2-Aminobenzene-1,4-disulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Aminobenzenesulfonic AcidC6H7NO3SSimilar structure; fewer sulfonate groups
2-Nitrobenzenesulfonic AcidC6H5NO3SContains a nitro group instead of an amino group
3-Aminobenzenesulfonic AcidC6H7NO6S2Different positioning of amino group

Uniqueness: The unique feature of 2-Aminobenzene-1,4-disulfonic acid lies in its specific arrangement of functional groups (two sulfonate groups and one amino group at distinct positions), which enhances its reactivity compared to similar compounds. This configuration allows for effective participation in dye synthesis and potential biological applications not seen in other related compounds .

2-Aminobenzene-1,4-disulfonic acid possesses the molecular formula C₆H₇NO₆S₂, representing a benzene ring substituted with one amino group and two sulfonic acid groups [1] [2] [3]. The compound exhibits a molecular weight of 253.25 to 253.3 grams per mole, as confirmed by multiple analytical sources [1] [2] [4]. The International Union of Pure and Applied Chemistry designation for this compound is 2-aminobenzene-1,4-disulfonic acid, reflecting the positional arrangement of functional groups on the aromatic ring [1] [5] [3].

The structural architecture features a benzene ring with an amino group (-NH₂) located at the 2-position and sulfonic acid groups (-SO₃H) positioned at the 1- and 4-positions [1] [2]. This substitution pattern creates a compound where the amino group is ortho to one sulfonic acid group and meta to the other [6]. The InChI representation is InChI=1S/C6H7NO6S2/c7-5-3-4(14(8,9)10)1-2-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13), providing a standardized structural description [1] [5] [4].

The canonical SMILES notation C1=CC(=C(C=C1S(=O)(=O)O)N)S(=O)(=O)O describes the molecular connectivity, emphasizing the presence of two sulfonyl groups with their characteristic double-bonded oxygen atoms [1] [5] [3]. The compound is registered under Chemical Abstracts Service number 98-44-2, facilitating its identification in chemical databases [1] [2] [7].

PropertyValue
Molecular FormulaC₆H₇NO₆S₂
Molecular Weight253.25-253.3 g/mol
Chemical Abstracts Service Number98-44-2
International Union of Pure and Applied Chemistry Name2-aminobenzene-1,4-disulfonic acid
InChI KeyLDCCBULMAFILCT-UHFFFAOYSA-N

Crystallography and Solid-State Characteristics

2-Aminobenzene-1,4-disulfonic acid exists as a crystalline solid under standard conditions, exhibiting characteristic solid-state properties that influence its physical behavior [2] [6] [7]. The compound typically appears as white to pale yellow crystals, indicating a high degree of structural organization in the solid phase [2] [6] [7]. The crystalline nature suggests well-defined intermolecular interactions, particularly hydrogen bonding networks involving the amino and sulfonic acid functional groups [6].

The solid-state structure is stabilized by multiple intermolecular hydrogen bonds, which form between the acidic protons of the sulfonic acid groups and the basic nitrogen atom of the amino group [6]. These interactions create extended three-dimensional networks that contribute to the compound's thermal stability and crystalline integrity [6]. The presence of both hydrogen bond donors (amino group and sulfonic acid hydroxyl groups) and acceptors (sulfonic acid oxygen atoms) facilitates the formation of complex hydrogen bonding patterns [6].

Crystallographic analysis techniques such as X-ray diffraction can provide detailed information about the unit cell parameters, space group symmetry, and precise atomic positions within the crystal lattice [8] [9]. The aromatic ring system adopts a planar configuration, with the sulfonic acid groups potentially exhibiting some degree of rotational freedom around the carbon-sulfur bonds [8] [9].

Thermal Properties: Melting and Boiling Points

The thermal behavior of 2-aminobenzene-1,4-disulfonic acid reflects the strong intermolecular forces present in its crystal structure [2] [7]. The compound exhibits a melting point exceeding 300°C, indicating substantial thermal stability and strong intermolecular interactions [2] [7]. This high melting temperature is characteristic of compounds containing multiple hydrogen bonding sites and ionic interactions [2] [7].

Upon continued heating, the compound does not exhibit a traditional melting transition but instead undergoes decomposition at temperatures above 300°C [2] [7]. This decomposition behavior is typical of sulfonic acid derivatives, which tend to lose sulfur dioxide and water upon thermal stress [2] [7]. The boiling point has been calculated at approximately 497.5°C at standard atmospheric pressure (101,325 Pa), though this represents a theoretical value since the compound decomposes before reaching this temperature [2] [7].

The thermal decomposition process likely involves the elimination of sulfonic acid groups, potentially forming volatile sulfur-containing compounds and leaving behind aromatic residues [2] [7]. Thermogravimetric analysis would reveal multiple mass loss events corresponding to the sequential elimination of functional groups [2] [7].

Thermal PropertyValue
Melting Point>300°C (with decomposition)
Boiling Point (calculated)497.5°C at 101,325 Pa
Decomposition Temperature>300°C

Solubility and Partition Coefficient (LogP)

The solubility characteristics of 2-aminobenzene-1,4-disulfonic acid are dominated by the presence of multiple polar functional groups, particularly the sulfonic acid moieties [2] [7] [10]. The compound exhibits slight solubility in water, which is attributed to the ionic nature of the sulfonic acid groups when deprotonated [2] [6] [7]. This limited aqueous solubility reflects the balance between the hydrophilic sulfonic acid groups and the hydrophobic aromatic core [2] [6].

In aqueous acidic solutions, the compound demonstrates slightly enhanced solubility compared to neutral water [2] [7] [10]. This pH-dependent solubility behavior is consistent with the acid-base properties of both the amino and sulfonic acid functional groups [2] [7]. The sulfonic acid groups remain largely ionized across a wide pH range due to their strong acidic nature [2] [7].

The partition coefficient (log P) values reported for 2-aminobenzene-1,4-disulfonic acid range from -0.886 to -4.87, with a calculated value of -3.43 at 25°C [2] [3] [7] [10]. These negative log P values indicate a strong preference for the aqueous phase over organic solvents, reflecting the highly polar and ionic nature of the molecule [2] [3] [7]. The octanol-water partition coefficient of -0.886 at 28°C further confirms the hydrophilic character of this compound [10].

The wide range of reported log P values likely reflects different calculation methods and experimental conditions, but all values consistently indicate low lipophilicity and high hydrophilicity [2] [3] [7] [10]. This property profile suggests limited membrane permeability and restricted distribution in biological systems [2] [3] [7].

Acid-Base Properties and pKa Values

2-Aminobenzene-1,4-disulfonic acid exhibits complex acid-base behavior due to the presence of both acidic sulfonic acid groups and a basic amino group [2] [7]. The predicted pKa value of -1.15±0.50 reflects the extremely strong acidic nature of the sulfonic acid functionalities [2] [7]. This low pKa value indicates that the sulfonic acid groups remain essentially fully deprotonated under most aqueous conditions [2] [7].

The sulfonic acid groups are significantly more acidic than carboxylic acids, with pKa values typically below zero [2] [7] [11]. This strong acidity arises from the high electronegativity of sulfur and the resonance stabilization of the sulfonate anion [11]. In aqueous solution, these groups exist predominantly as sulfonate anions (SO₃⁻), contributing to the overall negative charge of the molecule [2] [7].

The amino group, while basic in nature, has its basicity significantly reduced by the electron-withdrawing effects of the adjacent sulfonic acid groups [2] [7]. This electronic influence shifts the typical pKa of aromatic amines to lower values, reducing the tendency of the amino group to accept protons [12]. The pH of a 1% aqueous solution is reported as 1.33, confirming the strongly acidic nature of the compound [2] [7].

The amphoteric character of 2-aminobenzene-1,4-disulfonic acid allows it to exist in multiple ionization states depending on solution pH, though the sulfonic acid groups dominate the overall acid-base behavior [2] [7]. At physiological pH, the compound exists primarily as a zwitterion with deprotonated sulfonic acid groups and a neutral amino group [2] [7].

Spectroscopic and Analytical Characterization Techniques

Infrared Spectroscopy

Infrared spectroscopy provides comprehensive structural information for 2-aminobenzene-1,4-disulfonic acid through characteristic vibrational frequencies of its functional groups [13] [14] [15]. The amino group exhibits N-H stretching vibrations in the region 3300-3000 cm⁻¹, appearing as medium-intensity, relatively sharp bands compared to alcohol O-H stretches [13] [14]. Primary aromatic amines typically display two N-H stretching bands due to asymmetric and symmetric vibrations [13] [14].

The sulfonic acid groups contribute several characteristic absorptions to the infrared spectrum [15] [16]. The asymmetric SO₂ stretching vibration appears around 1350 cm⁻¹ as a strong, sharp band, while the symmetric SO₂ stretch occurs near 1160 cm⁻¹ [15] [16]. The S-O stretching vibration manifests as a strong absorption around 900 cm⁻¹ [15] [16]. Additional SO₂ deformation modes appear in the lower frequency region, including scissoring vibrations around 630-608 cm⁻¹ and wagging modes near 552 cm⁻¹ [16].

The aromatic C-H stretching frequencies occur in the 3100-3000 cm⁻¹ region, while aromatic C=C stretching vibrations appear in the 1625-1440 cm⁻¹ range [14] [17]. The C-N stretching vibration for the aromatic amine functionality typically occurs as a strong band in the 1335-1250 cm⁻¹ region [13] [18].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy offers detailed structural elucidation capabilities for 2-aminobenzene-1,4-disulfonic acid [12]. Proton nuclear magnetic resonance spectra reveal the aromatic proton signals, which are influenced by the electron-withdrawing effects of the sulfonic acid groups and the electron-donating nature of the amino group [12]. The chemical shifts of aromatic protons are sensitive to the substitution pattern and electronic environment [12].

The amino group protons appear as exchangeable signals, typically observed in the downfield region due to the proximity of the electron-withdrawing sulfonic acid groups [12]. The chemical shifts and coupling patterns provide information about the substitution pattern and molecular conformation [12]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework and can distinguish between different carbon environments [12].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [19]. The molecular ion peak appears at m/z 253, corresponding to the molecular weight of 2-aminobenzene-1,4-disulfonic acid [19]. Fragmentation typically involves loss of sulfonic acid groups, producing characteristic fragment ions that can be used for structural confirmation [19].

Trapped ion mobility spectrometry coupled with time-of-flight mass spectrometry has been successfully employed for the recognition and analysis of aminobenzenesulfonic acid positional isomers [19]. This technique can distinguish between different positional isomers based on their different collision cross-sections and spatial conformations [19].

UV-Visible Spectroscopy

UV-visible spectroscopy reveals electronic transitions associated with the aromatic chromophore [20]. The aromatic system exhibits characteristic absorption bands, with the exact positions influenced by the electron-donating amino group and electron-withdrawing sulfonic acid substituents [20]. These substituent effects can shift the absorption maxima and alter the extinction coefficients compared to unsubstituted benzene [20].

The technique has been successfully applied in combination with chemometric methods for the quantitative analysis of mixed organic acids, including sulfonic acid derivatives [20]. Partial least squares regression can resolve overlapping spectral features and enable accurate quantification [20].

Analytical MethodKey FeaturesApplications
Infrared SpectroscopyN-H stretch (3300-3000 cm⁻¹), SO₂ stretch (1350, 1160 cm⁻¹)Functional group identification
Nuclear Magnetic ResonanceAromatic proton patterns, amino group signalsStructural elucidation
Mass SpectrometryMolecular ion at m/z 253, SO₃H loss fragmentsMolecular weight confirmation
UV-Visible SpectroscopyAromatic π→π* transitionsElectronic structure analysis

Physical Description

DryPowde

XLogP3

-0.2

UNII

5E2OT6T2PS

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 86 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 85 of 86 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

98-44-2

Wikipedia

2-amino-p-benzenedisulfonic acid

General Manufacturing Information

All other basic organic chemical manufacturing
1,4-Benzenedisulfonic acid, 2-amino-: ACTIVE

Dates

Last modified: 08-15-2023

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